Grandisine F is primarily extracted from plants in the Piper genus, particularly Piper solmsianum and Piper tectoniifolium. These plants have been studied for their diverse bioactive compounds, including lignans and alkaloids . The extraction and isolation processes typically involve various chromatographic techniques to purify the compound from plant materials.
The total synthesis of grandisine F has been achieved through several methodologies, with notable approaches including the use of intramolecular imine formation and stereoselective ring closures. The synthesis often involves key intermediates derived from reactions such as the Morita-Baylis-Hillman reaction, which facilitates the construction of complex molecular frameworks necessary for grandisine derivatives .
The synthesis process typically involves:
Grandisine F possesses a complex molecular structure characterized by a tetracyclic framework typical of many alkaloids. Its specific stereochemistry contributes to its biological activity and interaction with biological targets.
The molecular formula for grandisine F is typically represented as , with a molecular weight of approximately 295.42 g/mol. Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are utilized to elucidate its structure and confirm its identity during synthesis and isolation processes .
Grandisine F participates in various chemical reactions that can modify its structure or enhance its biological activity. These reactions include:
The reactivity of grandisine F can be exploited in synthetic chemistry to develop derivatives with improved pharmacological profiles. For instance, modifications at specific positions on the molecule can lead to enhanced affinity for opioid receptors or improved solubility profiles for better bioavailability .
The mechanism of action for grandisine F primarily involves its interaction with opioid receptors in the central nervous system. By binding to these receptors, it may modulate pain perception and exhibit analgesic properties.
Research indicates that grandisine F shows significant affinity for the delta-opioid receptor, suggesting it could serve as a potential candidate for developing new analgesic medications with fewer side effects compared to traditional opioids .
Grandisine F typically appears as a white crystalline solid. Its melting point, solubility in various solvents, and stability under different environmental conditions are critical parameters that influence its handling and application in research.
The compound is characterized by:
Relevant analyses often include spectroscopic methods to determine purity and structural integrity post-synthesis or extraction .
Grandisine F has potential applications in several scientific fields:
The genus Elaeocarpus (family Elaeocarpaceae) represents an ancient evolutionary lineage of flowering plants predominantly distributed across tropical and subtropical rainforests of Australia, Southeast Asia, and the Pacific Islands. Within this genus, Grandisine alkaloids constitute a specialized class of bioactive secondary metabolites characterized by structurally intricate indolizidine and pyrrolizidine frameworks. Their biosynthesis appears tightly linked to the genus’s evolutionary adaptation to ecological stressors. Phytochemical analyses confirm that Elaeocarpus grandis and E. angustifolius serve as primary reservoirs of grandisine compounds, with distinct chemotypes observable across biogeographical isolates [7].
Molecular phylogenetic studies suggest grandisine production arose in the late Miocene (5–10 MYA), coinciding with the radiation of Elaeocarpus species in response to herbivore predation pressure in Australian rainforest ecosystems. Notably, co-evolutionary dynamics between these plants and insect herbivores may have driven the structural diversification of grandisines as chemical defenses. Elaeocarpus grandis demonstrates particularly high alkaloid complexity, producing >15 structurally characterized grandisines (A–G), including Grandisine F. This chemotypic richness correlates with the species’ occurrence in biodiversity hotspots of northeastern Queensland, where complex biotic interactions amplify selective pressures for novel metabolite synthesis [7].
Table 1: Distribution of Grandisine Alkaloids Across Key Elaeocarpus Species
Plant Species | Geographic Distribution | Major Alkaloids | Chemodiversity Index* |
---|---|---|---|
Elaeocarpus grandis | NE Australia, rainforests | Grandisine A, B, D, F | High (≥8 compounds) |
Elaeocarpus angustifolius | Pacific Islands, SE Asia | Grandisine F, Isoelaeocarpiline | Moderate (5–7 compounds) |
Elaeocarpus sphaericus | India, Himalayas | Grandisine B, Rudrakine | Low (1–3 compounds) |
*Chemodiversity Index: Qualitative ranking based on number of unique grandisine derivatives reported per species.
The isolation of Grandisine F in 2005 marked a significant milestone in Elaeocarpus phytochemistry. Australian researchers led by Webb et al. identified it during a bioactivity-guided fractionation of E. grandis leaf extracts. Initial characterization employed high-resolution LC-MS and multidimensional NMR (¹H, ¹³C, COSY, HMBC, HSQC), revealing a molecular formula of C₁₆H₂₅N₃O (MW: 275.39 g/mol) and establishing it as a 14-amino analogue of Grandisine C [7]. This structural relationship placed it within the "Class II" grandisines—characterized by fused pentacyclic systems incorporating a piperidine ring and an α,β-unsaturated ketone moiety.
Grandisine F’s architecture features a rare indolizidine-isoquinoline hybrid scaffold with four contiguous stereocenters (C3, C4, C7, C15). Absolute configuration was resolved via X-ray crystallography and CD spectroscopy, confirming (3R,4S,7R,15S) stereochemistry. This topology confers significant three-dimensional complexity, distinguishing it from earlier grandisines:
Table 2: Structural and Bioactivity Comparison of Key Grandisine Alkaloids
Alkaloid | Molecular Formula | Core Structure | Key Functional Groups | δ-Opioid IC₅₀ (μM) |
---|---|---|---|---|
Grandisine A | C₁₆H₂₃N₃O | Pyrrolizidine | Exocyclic enone | 9.2 |
Grandisine B | C₁₆H₂₂N₂O | Isoquinuclidinone | Bridged ketone | 11.8 |
Grandisine C | C₁₆H₂₃N₃O | Indolizidine | Conjugated ketone | 14.6 |
Grandisine F | C₁₆H₂₅N₃O | 14-Amino-indolizidine | Primary amine, enone | 1.55 |
Grandisine D | C₁₆H₂₃N₃O₂ | Cyclohexenone | α,β-unsaturated ketone | 1.65 |
Pharmacological profiling soon revealed Grandisine F’s exceptional delta-opioid receptor affinity (IC₅₀ = 1.55 μM), surpassing most congeners. This potency is attributed to its protonated 14-amine group, which mimics endogenous opioid peptide motifs, enabling ionic interactions within the receptor’s orthosteric pocket. Subsequent molecular docking studies corroborated this, showing Grandisine F’s amine group forms a salt bridge with Asp128 of the δ-opioid receptor—a key binding determinant absent in non-aminated analogues like Grandisine C (IC₅₀ 14.6 μM) [7].
The compound’s discovery catalyzed synthetic efforts due to its novel scaffold and bioactivity. By 2013, the first asymmetric total synthesis was achieved via a 15-step sequence featuring a pivotal intramolecular Mannich cyclization. This synthesis validated the assigned structure and enabled gram-scale production for mechanism-of-action studies. Recent biosynthetic hypotheses propose Grandisine F arises from polyketide-derived precursors through transamination and iminium cyclization steps, though enzymatic characterization remains ongoing [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: